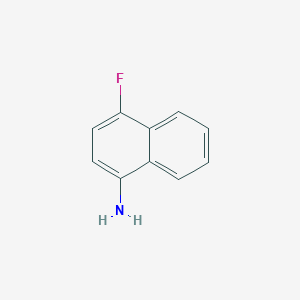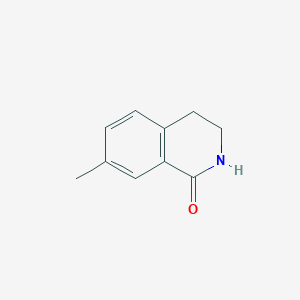
フェニル-d5-ボロン酸
概要
説明
Phenyl-d5-boronic acid (PDBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative of phenyl-d5, a stable isotope of phenyl. PDBA has been found to be useful in a range of biochemical and physiological applications, such as the synthesis of polymers, the study of enzyme kinetics, and the measurement of protein-ligand interactions.
科学的研究の応用
センシングアプリケーション
フェニル-d5-ボロン酸: は、ジオールやその他のルイス塩基と可逆的な共有結合性錯体を形成する能力により、センシングアプリケーションで広く使用されています 。この特性は、ジオール基を含む糖やその他の生体分子の検出に特に役立ちます。 均一なアッセイと不均一な検出システムの両方で使用されており、糖尿病ケアにおけるグルコースモニタリングのための蛍光センサーの開発も含まれます .
生物学的ラベリングとタンパク質操作
この化合物のジオールとの相互作用は、生物学的ラベリングとタンパク質操作にも利用されています。 フェニル-d5-ボロン酸は、細胞表面炭水化物を標識するために使用でき、特定の細胞タイプの追跡と識別が可能になります。 さらに、ジオール含有側鎖を含むタンパク質を修飾することができ、これはタンパク質の機能と相互作用を理解する上で重要です .
治療開発
研究者は、 フェニル-d5-ボロン酸を、酵素阻害剤、受容体拮抗薬、抗癌剤などの生物学的に活性な化合物の合成に使用しています。 その重水素化された形態は、酵素触媒反応の機構を研究するのに特に役立ち、ボロン酸エステルの形成を検出するためのプローブとして機能します .
分析方法
ジオールへの選択的な結合性により、 フェニル-d5-ボロン酸は、クロマトグラフィーや電気泳動などの分析方法で使用されています。 これは、糖化分子の分離に役立ち、糖尿病などの疾患の診断とモニタリングに不可欠です .
材料科学
材料科学では、 フェニル-d5-ボロン酸は、ミクロ粒子とポリマーを作成するためのビルディングブロックとして機能します。 これらの材料は、糖尿病管理のためのインスリン送達デバイスなどの分析方法と制御放出システムに用途があります .
薬物送達システム
フェニル-d5-ボロン酸のユニークな化学は、薬物送達システムでの使用につながっています。細胞膜の構成成分であるシアル酸と相互作用することが示されており、標的型薬物送達のための新しい道を拓きます。 この相互作用は、特定のタイプの細胞や組織に薬物を送達する可能性について検討されています .
作用機序
Target of Action
Phenyl-d5-boronic acid is a deuterated form of phenylboronic acid, which is widely used in organic synthesis as a reagent for the formation of carbon-carbon bonds . The primary target of Phenyl-d5-boronic acid is the enzyme Cocaine Esterase from the organism Rhodococcus sp. (strain MB1 Bresler) .
Mode of Action
Phenyl-d5-boronic acid interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is pH-dependent, under high pH condition the Phenyl-d5-boronic acid can form a covalent complex with the cis-diol group, when the pH environment changes to be acidic the complex will dissociate into the original Phenyl-d5-boronic acid and the cis-diol .
Biochemical Pathways
It is known that boronic acids, including phenyl-d5-boronic acid, can interact with diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Pharmacokinetics
It is known that boronic acids, including phenyl-d5-boronic acid, are stable and easy to handle, making them particularly attractive as synthetic intermediates . The stability of Phenyl-d5-boronic acid to atmospheric oxidation is considerably superior to that of borinic acids .
Result of Action
It is known that phenyl-d5-boronic acid can enhance cellular uptake of certain active ingredients in cells . This suggests that Phenyl-d5-boronic acid may have potential applications in drug delivery systems.
Action Environment
The action of Phenyl-d5-boronic acid is influenced by environmental factors such as pH. The ability of Phenyl-d5-boronic acid to form covalent complexes with cis-diol groups is pH-dependent . In addition, Phenyl-d5-boronic acid is stable and easy to handle, suggesting that it may be resistant to various environmental conditions .
生化学分析
Biochemical Properties
Phenyl-d5-boronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics and enzyme inhibition studies. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety. One of the key interactions is with serine proteases, where Phenyl-d5-boronic acid forms a reversible covalent bond with the active site serine residue, inhibiting the enzyme’s activity . Additionally, Phenyl-d5-boronic acid can interact with diols and hydroxyl groups on biomolecules, forming stable complexes that are useful in affinity chromatography and other separation techniques .
Cellular Effects
Phenyl-d5-boronic acid has been shown to influence various cellular processes and functions. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that Phenyl-d5-boronic acid can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins . In terms of cellular metabolism, Phenyl-d5-boronic acid can influence the activity of metabolic enzymes, thereby affecting metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Phenyl-d5-boronic acid involves its ability to form covalent and non-covalent interactions with biomolecules. At the molecular level, Phenyl-d5-boronic acid binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition is primarily due to the formation of a reversible covalent bond between the boronic acid group and the active site residues, such as serine or threonine . Additionally, Phenyl-d5-boronic acid can act as a competitive inhibitor by mimicking the substrate and binding to the enzyme’s active site . These interactions result in changes in enzyme activity and subsequent alterations in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl-d5-boronic acid can vary over time. The stability and degradation of this compound are important factors to consider in experimental designs. Phenyl-d5-boronic acid is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or moisture . Long-term studies have shown that Phenyl-d5-boronic acid can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in enzyme activity and gene expression . These temporal effects are crucial for understanding the long-term impact of Phenyl-d5-boronic acid in biochemical research.
Dosage Effects in Animal Models
The effects of Phenyl-d5-boronic acid in animal models are dose-dependent. At low doses, this compound can selectively inhibit specific enzymes and modulate biochemical pathways without causing significant toxicity . At higher doses, Phenyl-d5-boronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without adverse effects . These dosage effects are critical for determining the safe and effective use of Phenyl-d5-boronic acid in preclinical studies.
特性
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITXNWTGFUOAU-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B(O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584110 | |
| Record name | (~2~H_5_)Phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215527-70-1 | |
| Record name | (~2~H_5_)Phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl-d5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)



![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)


